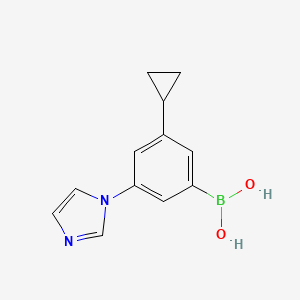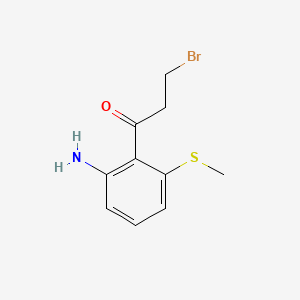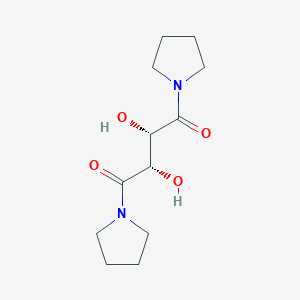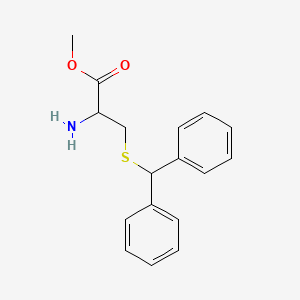
N~2~,N~4~-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- is a derivative of melamine, a triazine compound This compound is characterized by the presence of two nitrophenyl groups attached to the triazine ring
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- typically involves the reaction of melamine with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted triazines.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexaphenyl-: Known for its high stability and use in materials science.
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trimethyl-: Used in the synthesis of various organic compounds.
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(trifluoroacetyl)-: Known for its unique reactivity and applications in fluorine chemistry.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
100882-09-5 |
|---|---|
Formule moléculaire |
C15H12N8O4 |
Poids moléculaire |
368.31 g/mol |
Nom IUPAC |
2-N,4-N-bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H12N8O4/c16-13-19-14(17-9-1-5-11(6-2-9)22(24)25)21-15(20-13)18-10-3-7-12(8-4-10)23(26)27/h1-8H,(H4,16,17,18,19,20,21) |
Clé InChI |
RHSOZYIZPAEASL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


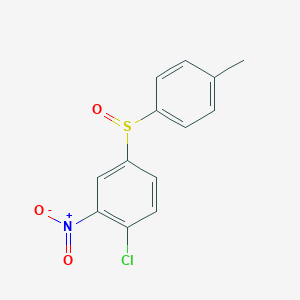


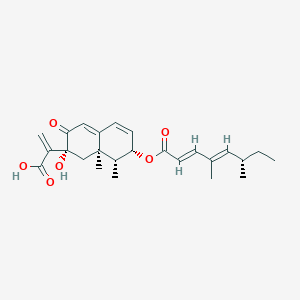
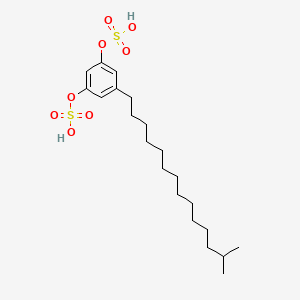




![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
